5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid
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Description
The compound “5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a 2,6-dimethylpyrimidin-4-yl group, a sulfonyl group, and a 2-fluorobenzoic acid group.
Molecular Structure Analysis
The molecular formula of the compound is C17H18FN3O5S, and its molecular weight is 395.41. The structure would be characterized by the presence of the pyrrolidine ring, the 2,6-dimethylpyrimidin-4-yl group, and the sulfonyl and 2-fluorobenzoic acid groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrrolidine ring might undergo reactions typical of amines, and the sulfonyl and carboxylic acid groups might undergo reactions typical of their respective functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylic acid groups might increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c1-10-7-16(20-11(2)19-10)26-12-5-6-21(9-12)27(24,25)13-3-4-15(18)14(8-13)17(22)23/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOXANGUWHRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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